molecular formula C14H10N4O3 B5536697 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

Cat. No. B5536697
M. Wt: 282.25 g/mol
InChI Key: VDEKWFYLRWHKLW-REZTVBANSA-N
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Description

Synthesis Analysis

The synthesis of 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid and related compounds involves several key steps, including the formation of coordination polymers and discrete molecular complexes. For example, a study demonstrated the synthesis of discrete molecular complexes and coordination polymers using (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid with metals like cobalt, copper, and zinc, highlighting the compound's versatility in forming structured materials with potential gas sensing properties (Rad et al., 2016).

Molecular Structure Analysis

The structural analysis of compounds related to 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid reveals diverse architectures, from mononuclear molecules to one-dimensional chains and two-dimensional network layers. These variations demonstrate the compound's capacity to adopt multiple geometries, which can influence its physical and chemical properties. One study on novel complexes derived from a similar triazolyl benzoate ligand underlines the compound's versatile coordination abilities (Du et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid involves its participation in forming coordination polymers with metal ions, demonstrating its ability to engage in complex chemical reactions. The synthesis and structure of triorganotin (4H-1,2,4-triazol-4-yl)benzoates, for instance, reveal how variations in the triazole moiety and benzoic acid can lead to compounds with significant antifungal activities (Li et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid are closely tied to their molecular structure. Studies show that the arrangement of triazole and benzoic acid components can greatly affect their luminescence and thermal properties, making these compounds suitable for applications in materials science. For example, a series of Zn(II) and Cd(II) coordination compounds based on a similar triazole-benzoic acid demonstrated varied photoluminescence properties due to their distinct molecular arrangements (Yang et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid derivatives are influenced by their ability to form complex structures with metals, affecting their reactivity and potential applications. The formation of supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives showcases the compound's utility in creating materials with specific properties, including structural diversity and thermal stability (Wang et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 2,5-disubstituted furans, including compounds related to 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid, has been studied for pharmaceutical applications, as demonstrated in the synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), a notable pharmaceutical target (Palmieri, Gabrielli, & Ballini, 2010).
  • Sulfonamide derivatives, including 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids, have been optimized as EP1 receptor antagonists, highlighting their potential in medicinal chemistry (Naganawa et al., 2006).

Antimicrobial Activities

  • Benzothiazole-imino-benzoic acid ligands and their metal complexes, including those similar to 4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid, have been synthesized and shown to exhibit good antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Structure-Activity Relationships

  • Studies have been conducted on benzoic acids, such as 2-[3-(o-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid, to understand their structure-activity relationships and secondary interactions, which can be crucial for drug design (Dinesh, 2013).

Anti-Malarial Agents

  • Novel anti-malarial agents, including [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, have been developed, showcasing the role of such compounds in combating malaria (Wiesner et al., 2003).

properties

IUPAC Name

4-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(20)11-3-1-10(2-4-11)13-6-5-12(21-13)7-17-18-8-15-16-9-18/h1-9H,(H,19,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEKWFYLRWHKLW-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C=NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C=NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid

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